1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol
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Overview
Description
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol is a chemical compound with the molecular formula C14H26O2. It is a derivative of decahydronaphthalene, featuring a methyl group at the first position, an isopropyl group at the seventh position, and hydroxyl groups at the second and third positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group modifications to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperature and pressure to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, yielding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their biological activity. The compound’s structural features allow it to interact with enzymes, receptors, and other biomolecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: Lacks the methyl and isopropyl groups, and hydroxyl functionalities.
1-Methyl-7-(propan-2-yl)decahydronaphthalene: Similar structure but without the hydroxyl groups.
2,3-Dihydroxydecahydronaphthalene: Similar hydroxyl functionalities but lacks the methyl and isopropyl groups.
Uniqueness
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
21105-57-7 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-methyl-7-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C14H26O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h8-16H,4-7H2,1-3H3 |
InChI Key |
CZLZERIBTWCKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CCC2CC(C1O)O)C(C)C |
Origin of Product |
United States |
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